molecular formula C10H11N5O2 B14017588 3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile CAS No. 1811-39-8

3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile

Katalognummer: B14017588
CAS-Nummer: 1811-39-8
Molekulargewicht: 233.23 g/mol
InChI-Schlüssel: LWLBXAKYLHRSKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile is a chemical compound that belongs to the purine family It is characterized by its unique structure, which includes a purine ring substituted with a propanenitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with a suitable nitrile derivative. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanenitrile is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

1811-39-8

Molekularformel

C10H11N5O2

Molekulargewicht

233.23 g/mol

IUPAC-Name

3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanenitrile

InChI

InChI=1S/C10H11N5O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3,5H2,1-2H3

InChI-Schlüssel

LWLBXAKYLHRSKD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.